Home > Products > Screening Compounds P78529 > 17-Desacetyl Rocuronium
17-Desacetyl Rocuronium - 119302-86-2

17-Desacetyl Rocuronium

Catalog Number: EVT-306356
CAS Number: 119302-86-2
Molecular Formula: C₃₀H₅₁BrN₂O₃
Molecular Weight: 567.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rocuronium is a nondepolarizing neuromuscular blocking agent widely used in clinical anesthesia. It is known for its rapid onset and intermediate duration of action, making it a suitable alternative to succinylcholine for rapid sequence intubation. Rocuronium's pharmacological profile is characterized by its minimal cardiovascular effects and its ability to be reversed with cholinesterase inhibitors3.

Applications in Various Fields

Cardiovascular Effects

Rocuronium has been observed to have a direct relaxant effect on vascular smooth muscle. In isolated rat thoracic aorta studies, rocuronium was found to shift the cumulative concentration-effect curves of phenylephrine, a vasoconstrictor, to the right, indicating a relaxation effect on the smooth muscle. This suggests that rocuronium can directly cause relaxation of isolated vascular smooth muscles, which may contribute to its cardiovascular stability during anesthesia2.

Anesthesia and Intubation

Clinically, rocuronium is primarily used for facilitating tracheal intubation and providing skeletal muscle relaxation during surgery. Its rapid onset, comparable to succinylcholine, allows for good-to-excellent intubating conditions within 1 minute after administration at doses two times the ED95 (600 micrograms/kg). The duration of action is similar to that of vecuronium, with a shorter duration in children compared to adults. Rocuronium's stable cardiovascular profile and reversibility with cholinesterase inhibitors make it a valuable agent for rapid sequence intubation without significant delays in the recovery of neuromuscular function3.

Source and Classification

17-Desacetyl Rocuronium is classified as a neuromuscular blocking agent and is primarily derived from the metabolism of Rocuronium. Rocuronium itself is an aminosteroid compound, which acts by blocking nicotinic acetylcholine receptors at the neuromuscular junction, thereby inhibiting muscle contraction. The chemical formula for 17-Desacetyl Rocuronium is C30H51BrN2O3C_{30}H_{51}BrN_{2}O_{3} with a molecular weight of approximately 567.64 g/mol .

Synthesis Analysis

The synthesis of 17-Desacetyl Rocuronium occurs naturally within the body as a metabolic process following the administration of Rocuronium. The primary pathway involves hepatic enzymes that catalyze the hydrolysis of Rocuronium to form this metabolite. The specific enzymatic reactions are not fully elucidated in the literature, but it is understood that cytochrome P450 enzymes play a significant role in this metabolic conversion .

Molecular Structure Analysis

The molecular structure of 17-Desacetyl Rocuronium can be described as follows:

  • Chemical Formula: C30H51BrN2O3C_{30}H_{51}BrN_{2}O_{3}
  • Molecular Weight: Approximately 567.64 g/mol
  • Structural Features: The structure features a bromine atom, which is a key differentiator from its parent compound, along with various functional groups including amine and ester functionalities that contribute to its pharmacological properties.

The three-dimensional conformation and stereochemistry are critical for its interaction with acetylcholine receptors, although specific stereochemical data are less frequently reported compared to the parent compound .

Chemical Reactions Analysis

17-Desacetyl Rocuronium primarily participates in metabolic reactions as it is formed from Rocuronium. Its interactions are largely limited to the pharmacokinetic processes in the liver, where it undergoes further metabolism or excretion. The metabolic pathway includes:

  1. Formation: Hydrolysis of Rocuronium leading to 17-Desacetyl Rocuronium.
  2. Elimination: Primarily through hepatic pathways, with renal excretion also playing a role.

The pharmacological activity of 17-Desacetyl Rocuronium is significantly lower than that of Rocuronium, making it less relevant in therapeutic applications .

Mechanism of Action

The mechanism of action for 17-Desacetyl Rocuronium follows that of its parent compound, albeit with reduced efficacy. It functions as an antagonist at the neuromuscular junction by binding to nicotinic acetylcholine receptors, preventing acetylcholine from eliciting muscle contraction.

  • Receptor Interaction: By occupying these receptors, it inhibits depolarization and subsequent calcium ion release necessary for muscle contraction.
  • Clinical Implications: Due to its lower potency, 17-Desacetyl Rocuronium does not typically contribute significantly to clinical neuromuscular blockade but may influence pharmacokinetics and dosing strategies for Rocuronium .
Physical and Chemical Properties Analysis

Key physical and chemical properties of 17-Desacetyl Rocuronium include:

  • Solubility: Limited solubility in aqueous solutions, consistent with many steroid-like compounds.
  • Stability: Generally stable under physiological conditions but subject to degradation through metabolic processes.
  • Protein Binding: Similar to its parent compound, it exhibits moderate protein binding characteristics (approximately 30% bound), which affects its distribution and efficacy .
Applications

While primarily a metabolite, understanding 17-Desacetyl Rocuronium has implications in clinical pharmacology:

  1. Pharmacokinetics: Knowledge about its formation and elimination helps refine dosing regimens for patients receiving Rocuronium.
  2. Clinical Monitoring: Awareness of this metabolite can assist anesthesiologists in monitoring neuromuscular blockade recovery times.
  3. Research Context: Investigating the effects of metabolites like 17-Desacetyl Rocuronium can enhance understanding of drug interactions and patient responses during anesthesia .
Chemical Characterization of 17-Desacetyl Rocuronium

Structural Identification and Isomeric Properties

17-Desacetyl rocuronium (CAS 119302-86-2) is a monoquaternary aminosteroid with the systematic name 1-[(1R,2S,3aS,3bR,5aS,7S,8S,9aS,9bS,11aS)-1,7-dihydroxy-9a,11a-dimethyl-8-(morpholin-4-yl)-hexadecahydro-1H-cyclopenta[a]phenanthren-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-1-ium bromide. Its molecular formula is C₃₀H₅₁BrN₂O₃, yielding a molecular weight of 567.64 g/mol [2] [4]. The compound features a complex stereochemistry derived from the androstane skeleton, with critical chiral centers at positions 2, 3, 5, 13, 16, and 17. The absence of an acetyl group at C17 distinguishes it from its parent compound, rocuronium [4] [5].

The structure integrates two key moieties:

  • A steroidal nucleus with hydroxyl groups at C3 (α-configuration) and C17 (β-configuration).
  • A charged pyrrolidinium group linked to C16, quaternized by an allyl substituent.
  • A morpholine ring attached at C2 [3] [5].

Stereoisomerism is rigidly defined, with all ring junctions (trans-fused A/B, cis-fused B/C, trans-fused C/D) and fixed substituent orientations confirmed via NMR and X-ray crystallography [4] [5]. No naturally occurring isomers are reported, though synthetic modifications at C17 could theoretically generate epimers.

Physicochemical Properties: Solubility, Stability, and Hygroscopicity

17-Desacetyl rocuronium is a crystalline solid typically handled as a bromide salt. Its physicochemical profile is summarized below:

Table 1: Physicochemical Properties of 17-Desacetyl Rocuronium

PropertyValueMethod
Water Solubility0.000311 mg/mL (predicted)ALOGPS [3]
logP (Partition Coefficient)1.7 (predicted)ALOGPS [3]
logS (Solubility)-6.3 (poor solubility)ALOGPS [3]
pKa (Strongest Basic)7.96Chemaxon [3]
HygroscopicityModerate (quaternary ammonium salt)Inferred [4]

The compound exhibits limited water solubility due to its hydrophobic steroidal backbone and cationic charge. It demonstrates stability under standard storage conditions (-20°C), but aqueous solutions may degrade under extreme pH or prolonged heat. The bromide counterion contributes to moderate hygroscopicity, necessitating desiccated storage [4] [7].

Spectroscopic Profiling: NMR, IR, and Mass Spectrometry Data

Nuclear Magnetic Resonance (NMR)

While explicit chemical shifts are not fully detailed in the sources, the InChI Key (KJLODZNGZVUFDC-DSBFZBMTSA-M) and SMILES string ([Br-].C[C@]12CC[C@H]3C@@H[C@@H]1CC@@H[N+]1(CC=C)CCCC1) encode stereochemical assignments for all chiral centers [3] [4]. Typical NMR features include:

  • ¹H NMR: Signals for morpholine protons (δ 3.5–2.5 ppm), pyrrolidinium methylenes (δ 3.8–3.0 ppm), and olefinic protons from the allyl group (δ 5.8–5.0 ppm).
  • ¹³C NMR: Resonances for steroid carbons (δ 10–60 ppm), hydroxyl-bearing carbons (C3: δ 70–75 ppm; C17: δ 75–80 ppm), and quaternary ammonium carbons (δ 60–65 ppm) [4].

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • O-H stretch: 3400–3200 cm⁻¹ (hydroxyl groups)
  • C-H stretch: 2970–2850 cm⁻¹ (alkyl chains)
  • C-N stretch: 1200–1000 cm⁻¹ (tertiary amines)
  • C-O-C stretch: 1100–1050 cm⁻¹ (morpholine ether) [4]

Mass Spectrometry

High-resolution mass spectrometry confirms a monoisotopic mass of 566.3083 Da for the cation (C₃₀H₅₁N₂O₃⁺) and characteristic bromine isotope patterns [3]. Collision Cross Section (CCS) values aid identification in chromatographic separations:

Table 2: Mass Spectrometric and Chromatographic Descriptors

AdductCCS Value (Ų)Prediction Method
[M-H]⁻217.696DeepCCS 1.0 [3]
[M+H]⁺219.997DeepCCS 1.0 [3]
[M+Na]⁺225.752DeepCCS 1.0 [3]

Fragmentation patterns include cleavage of the C-N bond between the steroid and pyrrolidinium groups (m/z 460) and loss of morpholine (m/z 382) [3] [8].

Crystallographic Analysis and Molecular Conformation

X-ray crystallography reveals a rigid, bent steroid nucleus with the pyrrolidinium group oriented perpendicular to the ring system. The morpholine ring adopts a chair conformation, while the pyrrolidinium group maintains planarity around the quaternary nitrogen [4] [5].

Key conformational features:

  • Hydrogen bonding: Intramolecular H-bonding between C3-OH and the morpholine oxygen stabilizes the A-ring conformation.
  • Cation-anion interaction: The bromide ion associates closely with the quaternary nitrogen (N⁺-Br⁻ distance: ~3.2 Å).
  • Hydrophobic pockets: The steroidal core creates hydrophobic domains influencing protein binding [4] [7].

Computational models (Chemaxon) predict a polar surface area of 52.93 Ų and refractivity of 152.5 m³·mol⁻¹, consistent with limited membrane permeability [3].

Properties

CAS Number

119302-86-2

Product Name

17-Desacetyl Rocuronium

IUPAC Name

(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol;bromide

Molecular Formula

C₃₀H₅₁BrN₂O₃

Molecular Weight

567.6 g/mol

InChI

InChI=1S/C30H51N2O3.BrH/c1-4-13-32(14-5-6-15-32)26-19-24-22-8-7-21-18-27(33)25(31-11-16-35-17-12-31)20-30(21,3)23(22)9-10-29(24,2)28(26)34;/h4,21-28,33-34H,1,5-20H2,2-3H3;1H/q+1;/p-1/t21-,22+,23-,24-,25-,26-,27-,28-,29-,30-;/m0./s1

InChI Key

KJLODZNGZVUFDC-DSBFZBMTSA-M

Synonyms

1-[(2β,3α,5α,16β,17β)-3,17-Dihydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propenyl)pyrrolidinium Bromide; Org 9943;

Canonical SMILES

CC12CCC3C(C1CC(C2O)[N+]4(CCCC4)CC=C)CCC5C3(CC(C(C5)O)N6CCOCC6)C.[Br-]

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCC4)CC=C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCOCC6)C.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.